ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate
Description
Ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a difluoromethoxy (-OCHF₂) substituent at the 8-position of the quinoline core. The compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate class, a structural framework widely explored in medicinal chemistry for antimicrobial, anticancer, and neurological applications.
Properties
IUPAC Name |
ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO4/c1-2-19-12(18)8-6-16-10-7(11(8)17)4-3-5-9(10)20-13(14)15/h3-6,13H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKZVHDYOGGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives
Mechanism of Action
The mechanism of action of ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-3-carboxylates with varying substituents at the 6-, 7-, and 8-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis of ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate and structurally related analogs:
Structural and Physicochemical Properties
*Calculated based on analogous structures.
Challenges and Opportunities
- Target Compound : The lack of published crystallographic data (e.g., hydrogen bonding patterns) limits mechanistic insights. Computational modeling or experimental studies (e.g., X-ray diffraction) are needed to elucidate structure-activity relationships .
- Comparative Gaps : Direct biological activity comparisons with analogs like ethyl 8-chloro-4-oxo derivatives are absent in current literature, highlighting a need for side-by-side assays .
Biological Activity
Ethyl 8-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of a quinoline ring, an ethyl ester group, and difluoromethoxy substituents. The chemical formula is , and it has a molecular weight of approximately 296.23 g/mol.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of quinoline derivatives. This compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
A comparative study found that this compound showed efficacy similar to that of established antibiotics like moxifloxacin, particularly against resistant strains of Staphylococcus aureus and Escherichia coli . Its mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Table 1: Antibacterial Activity Comparison
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | Moderate | High |
| Moxifloxacin | High | Moderate |
| Ciprofloxacin | Moderate | High |
Antifungal Activity
Research indicates that this compound also possesses antifungal properties. In vitro tests have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) lower than those of traditional antifungal agents . The compound disrupts fungal cell wall synthesis, leading to cell death.
Case Study: Antifungal Efficacy
In a study involving murine models infected with Candida albicans, treatment with this compound resulted in a significant reduction in fungal burden compared to controls. The survival rate of treated mice was markedly higher, indicating potential for therapeutic use in systemic fungal infections .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Table 2: Anticancer Activity Findings
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates rapid absorption and distribution in biological tissues. Studies show that the compound maintains therapeutic levels in plasma for extended periods, suggesting potential for once-daily dosing regimens .
Toxicological assessments reveal that the compound exhibits low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, further studies are necessary to fully understand its safety profile in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
